1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate
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Overview
Description
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C11H20N2O4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, it is used to develop new pharmaceuticals, including potential treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has a similar piperazine core but with different substituents, leading to distinct chemical and biological properties.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another derivative with unique functional groups that confer different reactivity and applications.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in targeted protein degradation, highlighting its utility in advanced biochemical research.
The uniqueness of this compound lies in its specific structure, which allows for versatile applications in various fields of research and industry .
Biological Activity
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (TBMPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It contains a piperazine ring and two carboxylic acid groups, which contribute to its pharmacological properties. This article explores the biological activity of TBMPD, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H18N2O4
- Molar Mass : Approximately 250.28 g/mol
- Structure : The compound features a piperazine core with tert-butyl and methyl substituents, enhancing its lipophilicity and receptor binding capabilities.
Biological Activity Overview
TBMPD has been studied for its interactions with various biological targets, including receptors and enzymes. Its activity can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that TBMPD exhibits antimicrobial properties against multidrug-resistant Gram-positive bacteria. In vitro studies have shown effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) at low concentrations (0.78-3.125 μg/mL) comparable to last-resort antibiotics like vancomycin . The mechanism of action involves the depolarization of bacterial membranes, disrupting their function.
3. Enzyme Inhibition
The compound may also act as an enzyme inhibitor, impacting various metabolic pathways. Its structural features allow it to interact with enzymes involved in critical biological processes, although detailed studies on TBMPD specifically are still required to elucidate these interactions fully.
Case Studies and Research Findings
Several studies have highlighted the biological activity of TBMPD and related compounds:
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl piperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-12(6-8-13)9(14)16-4/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QANARYJGEGFNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.